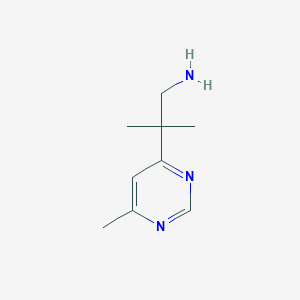
2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine is an organic compound belonging to the class of aminopyrimidines This compound features a pyrimidine ring substituted with a methyl group at the 6-position and an amine group at the 4-position, along with a propan-1-amine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine derivative under acidic conditions.
Substitution Reactions:
Amination: The amine group at the 4-position can be introduced via nucleophilic substitution using an appropriate amine source, such as ammonia or an amine derivative.
Side Chain Addition: The propan-1-amine side chain can be attached through a reductive amination reaction involving a suitable aldehyde and an amine source.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions
2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amine derivatives in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aminopyrimidines.
科学的研究の応用
2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用機序
The mechanism of action of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
- 3-(2-methyl-pyridin-4-yl)-propan-1-ol
- (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine
Uniqueness
2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the propan-1-amine side chain
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
2-methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-7-4-8(12-6-11-7)9(2,3)5-10/h4,6H,5,10H2,1-3H3 |
InChIキー |
OHWCQPZMLPYMCC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=N1)C(C)(C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


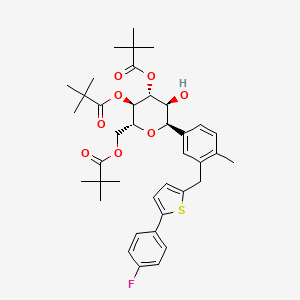


![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13431977.png)

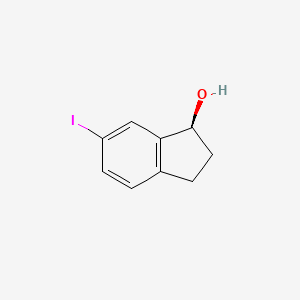
![2-Amino-6-[[[1-(aminocarbonyl)-3-carboxypropyl]amino]carbonyl]-benzoic Acid](/img/structure/B13431984.png)
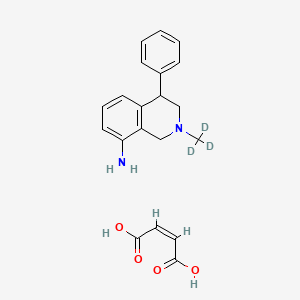
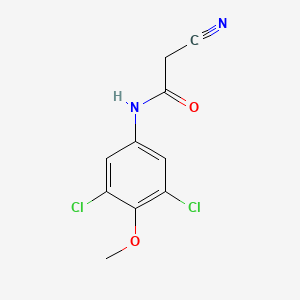
![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
![3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13431995.png)
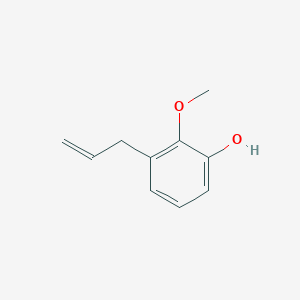
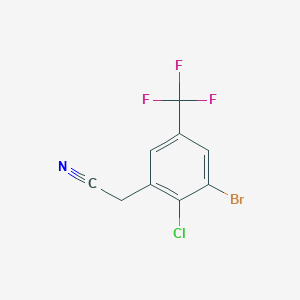
![(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B13432007.png)
